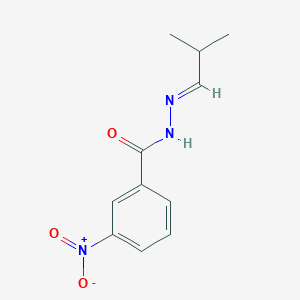
3-methyl-N-(3-nitrobenzyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(3-nitrobenzyl)aniline is a chemical compound that has been studied extensively in scientific research. It is also known as MNBA and has various applications in the field of chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of MNBA depends on its application. As a fluorescent label, it binds to proteins and peptides and emits fluorescence when excited by light. As an enzyme inhibitor, it binds to the active site of the enzyme and prevents the substrate from binding. As a drug candidate, it targets specific receptors or enzymes in the body and modulates their activity.
Biochemical and Physiological Effects:
MNBA has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells. MNBA has also been shown to inhibit the growth of Alzheimer's disease-related amyloid fibrils. In addition, MNBA has been found to have anti-inflammatory properties and can decrease the level of pro-inflammatory cytokines in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MNBA in lab experiments include its versatility, ease of synthesis, and ability to modify its structure. MNBA can be used in a wide range of applications and can be modified to suit specific research needs. The limitations of using MNBA include its toxicity and limited solubility in water. MNBA is toxic at high concentrations and requires careful handling. Its limited solubility in water can also make it difficult to use in biological systems.
Direcciones Futuras
There are several future directions for MNBA research. One direction is to explore its potential as a drug candidate for cancer and Alzheimer's disease. MNBA has shown promising results in preclinical studies and further research is needed to determine its efficacy in humans. Another direction is to develop new fluorescent labels based on MNBA. MNBA can be modified to improve its fluorescence properties and increase its sensitivity. Finally, MNBA can be used as a tool for studying enzyme activity and protein-protein interactions in biological systems.
Métodos De Síntesis
The synthesis of MNBA involves the reaction of 3-nitrobenzyl chloride with 3-methylaniline in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and the product is purified by column chromatography. The yield of MNBA is typically around 60%.
Aplicaciones Científicas De Investigación
MNBA has been used in scientific research for various purposes such as fluorescent labeling, enzyme inhibition, and drug discovery. It is a versatile compound that can be modified to suit different research needs. MNBA has been used to label proteins and peptides for fluorescence detection in biological systems. It has also been used as an inhibitor of enzymes such as tyrosine kinases and proteases. MNBA has been explored as a potential drug candidate for cancer and Alzheimer's disease.
Propiedades
Fórmula molecular |
C14H14N2O2 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
3-methyl-N-[(3-nitrophenyl)methyl]aniline |
InChI |
InChI=1S/C14H14N2O2/c1-11-4-2-6-13(8-11)15-10-12-5-3-7-14(9-12)16(17)18/h2-9,15H,10H2,1H3 |
Clave InChI |
UFTNIYUMPWMQIL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NCC2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=CC=C1)NCC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)
![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B230163.png)
![[1]Benzothieno[2,3-d][1,3]thiazol-2-yl hydrosulfide](/img/structure/B230165.png)


![2-methyl-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230173.png)


![1-(3-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B230176.png)
![1-(2-Bromobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B230177.png)
![N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230179.png)


![4-[(4-Methylnaphthalen-1-yl)sulfonyl]morpholine](/img/structure/B230187.png)